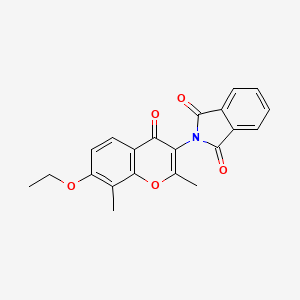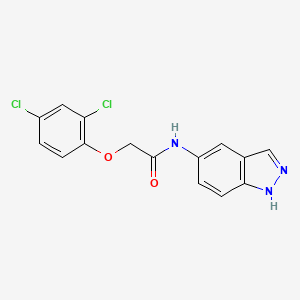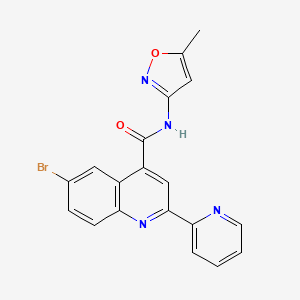
5-chloro-2-(2-phenoxyethoxy)benzaldehyde
Descripción general
Descripción
5-chloro-2-(2-phenoxyethoxy)benzaldehyde, also known as CPEB, is a chemical compound that has been widely used in scientific research. It is a white to off-white powder that is soluble in organic solvents like chloroform, methanol, and ethanol. CPEB has been used in various applications, including as a reagent in organic synthesis, as a starting material in the preparation of other compounds, and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(2-phenoxyethoxy)benzaldehyde is not fully understood, but it is believed to act as a reactive aldehyde that can form covalent bonds with nucleophiles like amino acids and thiols. 5-chloro-2-(2-phenoxyethoxy)benzaldehyde has been shown to inhibit the activity of various enzymes and proteins, including proteases, kinases, and phosphatases, by forming covalent adducts with their active sites. The precise mechanism of inhibition depends on the specific enzyme or protein being studied.
Biochemical and Physiological Effects:
5-chloro-2-(2-phenoxyethoxy)benzaldehyde has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein function, and induction of apoptosis. Inhibition of enzyme activity can lead to changes in metabolic pathways and cellular signaling, while modulation of protein function can affect various cellular processes, including gene expression, cell cycle regulation, and apoptosis. The induction of apoptosis by 5-chloro-2-(2-phenoxyethoxy)benzaldehyde is believed to be mediated by the formation of reactive oxygen species and disruption of mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-(2-phenoxyethoxy)benzaldehyde has several advantages for use in lab experiments, including its high reactivity, its ability to form covalent adducts with nucleophiles, and its versatility as a starting material in organic synthesis. However, 5-chloro-2-(2-phenoxyethoxy)benzaldehyde also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Careful handling and storage are required to minimize the risk of exposure to 5-chloro-2-(2-phenoxyethoxy)benzaldehyde, and alternative reagents may need to be used in experiments where water-solubility is required.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-(2-phenoxyethoxy)benzaldehyde, including the development of new synthetic methods for preparing 5-chloro-2-(2-phenoxyethoxy)benzaldehyde and its derivatives, the investigation of its mechanism of action on specific enzymes and proteins, and the exploration of its potential therapeutic applications. 5-chloro-2-(2-phenoxyethoxy)benzaldehyde and its derivatives have shown promise as inhibitors of various enzymes and proteins, and further studies are needed to determine their potential as therapeutic agents for the treatment of diseases like cancer and Alzheimer's. Additionally, further research is needed to explore the potential of 5-chloro-2-(2-phenoxyethoxy)benzaldehyde as a probe for studying enzyme and protein function in living cells and organisms.
Aplicaciones Científicas De Investigación
5-chloro-2-(2-phenoxyethoxy)benzaldehyde has been used in various scientific research applications, including as a starting material in the synthesis of other compounds, as a reagent in organic synthesis, and as a probe in biochemical studies. In organic synthesis, 5-chloro-2-(2-phenoxyethoxy)benzaldehyde has been used to prepare various derivatives, including Schiff bases, hydrazones, and oximes. In biochemical studies, 5-chloro-2-(2-phenoxyethoxy)benzaldehyde has been used to probe the mechanism of action of various enzymes and proteins, including proteases, kinases, and phosphatases.
Propiedades
IUPAC Name |
5-chloro-2-(2-phenoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-6-7-15(12(10-13)11-17)19-9-8-18-14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJCLXUQPLLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4641486.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4641503.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4641511.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4641531.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4641533.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4641537.png)
![N-(sec-butyl)-N'-[1-(2-ethoxyphenyl)ethyl]urea](/img/structure/B4641561.png)
![1-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4641562.png)
![2-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4641564.png)